

# detailed protocol for preparing acetic acid-methanol fixing solution

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An Application Note and Detailed Protocol for the Preparation and Use of Acetic Acid-Methanol Fixing Solution (Carnoy's Fixative)

## Introduction and Application Notes

The acetic acid-methanol fixative, commonly known as Carnoy's fixative (or a modified version thereof), is a widely used non-aqueous, precipitating fixative in cell biology and histology.[1][2] Its mechanism of action involves the dehydration and precipitation of cellular proteins and the dissolution of lipids, which effectively preserves cellular architecture, particularly nuclear components.[3][4][5] The methanol component acts as the primary dehydrant and precipitant, while the glacial acetic acid helps to preserve nucleic acids and chromosomes by precipitating nucleoproteins.[6]

This fixative is valued for its rapid penetration and fixation properties.[7] It is particularly well-suited for applications requiring excellent preservation of nuclear morphology, such as chromosome analysis (karyotyping) and immunocytochemistry for certain nuclear antigens.[6][8][9] The solution also permeabilizes cell membranes, eliminating the need for a separate permeabilization step in many immunostaining protocols.[5] However, it can cause significant tissue shrinkage and hardening and is not recommended for preserving delicate cytoplasmic structures or lipids.[7] The harsh nature of methanol can also denature some sensitive epitopes, which may require optimization for specific antibodies.[5]

## Data Presentation: Formulation of Acetic Acid-Methanol Fixative

The most common formulation consists of a 3:1 ratio of absolute methanol to glacial acetic acid.<sup>[2][10][11][12]</sup> This solution should be prepared fresh before each use.<sup>[2][9]</sup>

Component	Purity/Grade	Ratio	Volume for 10 mL	Volume for 50 mL	Volume for 100 mL
Methanol	Absolute (≥99.8%)	3	7.5 mL	37.5 mL	75 mL
Acetic Acid	Glacial (≥99.7%)	1	2.5 mL	12.5 mL	25 mL
Total Volume	4	10 mL	50 mL	100 mL	

## Experimental Protocols

### Protocol 1: Preparation of 3:1 Methanol-Acetic Acid Fixative

This protocol details the steps for safely preparing the fixing solution. Due to the volatile and corrosive nature of the reagents, this procedure must be performed in a certified chemical fume hood.

Materials and Equipment:

- Absolute Methanol (ACS grade or higher)
- Glacial Acetic Acid (ACS grade or higher)
- Glass graduated cylinders
- Glass beaker or flask
- Stir bar and magnetic stir plate (optional)

- Appropriate storage bottle (e.g., glass bottle with a screw cap)
- Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves (e.g., nitrile)

#### Procedure:

- Safety First: Don all required PPE and ensure you are working within a functional chemical fume hood.[\[13\]](#)
- Measure Methanol: Using a clean, dry graduated cylinder, accurately measure the required volume of absolute methanol (e.g., 75 mL for a 100 mL final solution).
- Transfer Methanol: Pour the measured methanol into the glass beaker or flask.
- Measure Acetic Acid: Using a separate clean, dry graduated cylinder, accurately measure the required volume of glacial acetic acid (e.g., 25 mL for a 100 mL final solution).
- Combine Reagents: Slowly and carefully add the glacial acetic acid to the methanol while gently swirling the flask or using a magnetic stirrer on a low setting. Caution: This process may generate some heat.
- Mix Thoroughly: Continue to mix the solution for 1-2 minutes until it is homogeneous.
- Label and Use: The fixative is now ready for immediate use. Label the container clearly. It is strongly recommended to prepare this solution fresh for each experiment.[\[2\]](#)[\[9\]](#) Some protocols call for using the fixative chilled (e.g., at -20°C or on ice).[\[5\]](#)[\[9\]](#)[\[10\]](#)

## Protocol 2: Example Application - Fixation of Adherent Cultured Cells

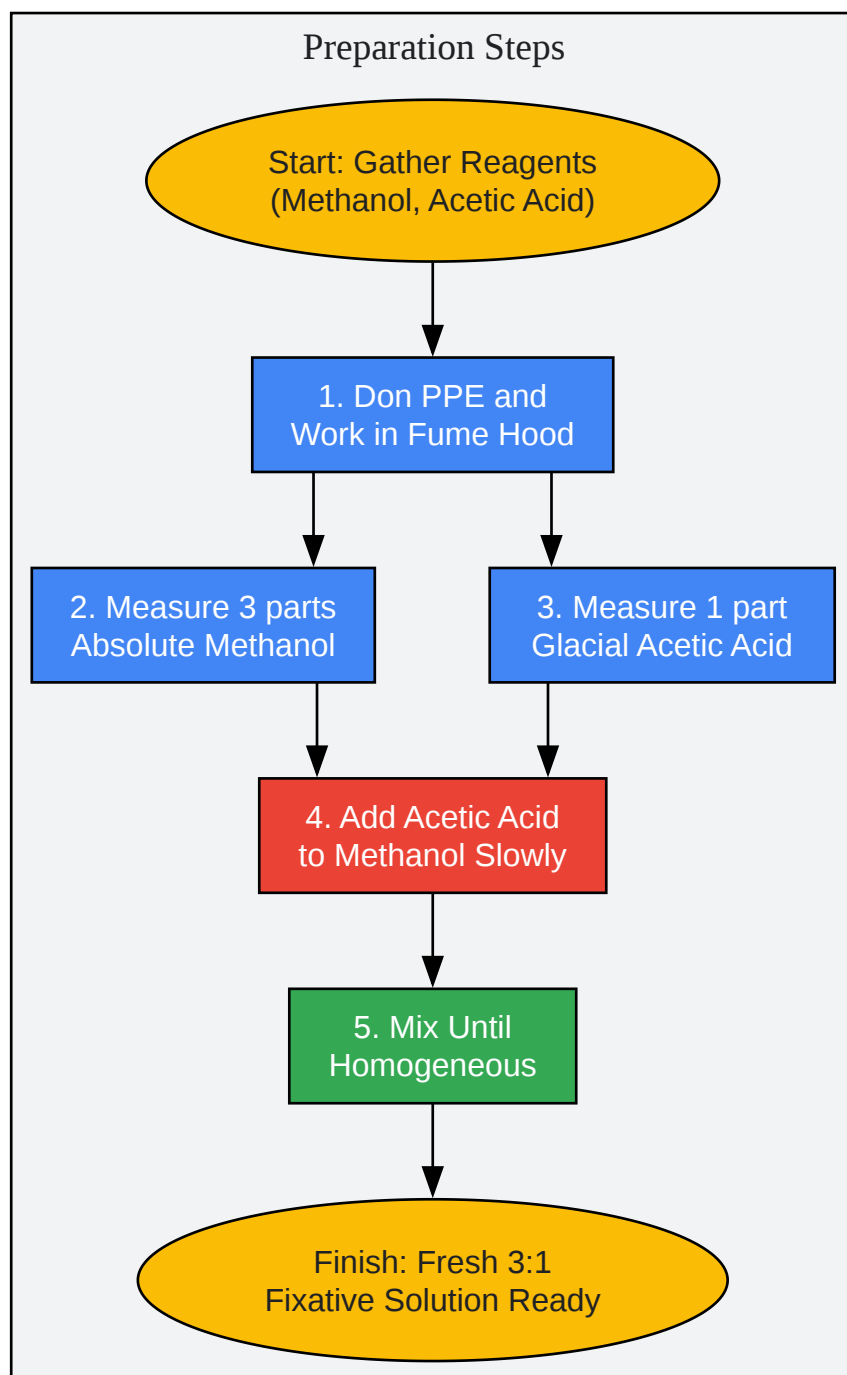
This protocol provides a general workflow for fixing cells grown on coverslips or chamber slides for applications like immunofluorescence.

#### Procedure:

- Cell Culture: Grow cells on sterile glass coverslips or in chamber slides to approximately 50-70% confluency.[\[14\]](#)
- Wash: Gently aspirate the culture medium from the cells. Wash the cells briefly by adding Phosphate-Buffered Saline (PBS) and then aspirating it.
- Fixation: Add the freshly prepared, ice-cold 3:1 methanol-acetic acid fixative to the cells.[\[5\]](#) For example, add 1-2 mL to a well of a 6-well plate containing a coverslip.
- Incubate: Incubate the cells in the fixative for 5-10 minutes at -20°C.[\[3\]](#)
- Post-Fixation Washes: Aspirate the fixative. Wash the cells three times with PBS for 5 minutes each to remove any residual fixative.
- Proceed to Staining: The cells are now fixed, permeabilized, and ready for blocking and subsequent immunostaining steps.

## Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the preparation of the acetic acid-methanol fixing solution.



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Caption: Workflow for preparing 3:1 methanol-acetic acid fixative.

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